1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea
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Overview
Description
1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea typically involves multiple steps, starting with the preparation of the azetidinone ring. The reaction conditions often include the use of reagents such as chlorinating agents and fluorinating agents to introduce the dichlorophenyl and fluorophenyl groups, respectively. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can be used to reduce the compound, potentially altering its chemical structure and properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea can be compared with other similar compounds, such as:
2,5-Dichlorophenyl N-(2-fluorophenyl)carbamate: This compound shares structural similarities but differs in its functional groups and chemical properties.
2,4-Dichlorophenyl 2,4-dichlorobenzoate: Another structurally related compound with distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of dichlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN3O2/c17-9-1-6-12(18)13(7-9)20-16(24)21-14-8-22(15(14)23)11-4-2-10(19)3-5-11/h1-7,14H,8H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQMNOGNCHGETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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